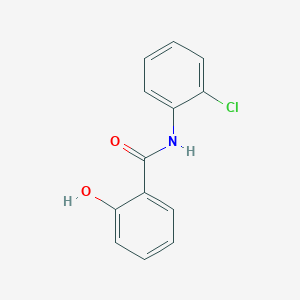

N-(2-Chlorphenyl)-2-Hydroxybenzamid

Übersicht

Beschreibung

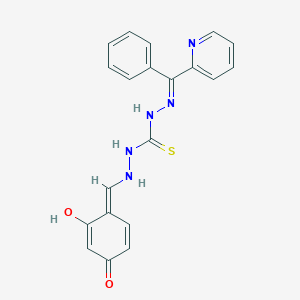

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which was prepared by condensation of 3-methoxybenzoic acid with an intermediate containing a chlorothieno[3,2-d]pyrimidinyl group . Similarly, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized using a hydrogenation and esterification process . These methods could potentially be adapted for the synthesis of "N-(2-Chlorophenyl)-2-hydroxybenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, as seen with 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and N-(2,4-Dichlorophenyl)benzamide . These studies reveal the conformation of the amide group and the relative orientations of the aromatic rings, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization during the reduction of chloro-NN-diphenylbenzamides . The reactivity of the chlorophenyl group and the amide bond is critical in determining the types of chemical transformations that "N-(2-Chlorophenyl)-2-hydroxybenzamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and biological activity, are influenced by their molecular structure. For instance, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied in different solutions . These properties are essential for predicting the behavior of "N-(2-Chlorophenyl)-2-hydroxybenzamide" in various environments.

Relevant Case Studies

Several papers discuss the biological activity of benzamide derivatives. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various human cancer cell lines , and 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide exhibited antitumor activity . These findings suggest that "N-(2-Chlorophenyl)-2-hydroxybenzamide" may also possess biological activities worth exploring.

Wissenschaftliche Forschungsanwendungen

- Forscher haben eine Bibliothek von 1,2,3-Triazol-Derivaten aus Naphtholen unter Verwendung der Click-Chemie synthetisiert. Unter diesen zeigte N-(2-Chlorphenyl)-2-Hydroxybenzamid (7k) vielversprechende antifungale Aktivität .

Antifungal Aktivität

Nicotinamid-Derivate

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds have been found to inhibit enzymes or modulate receptor activity .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIQAGIXMXTUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877093 | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1697-18-3 | |

| Record name | NSC63709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

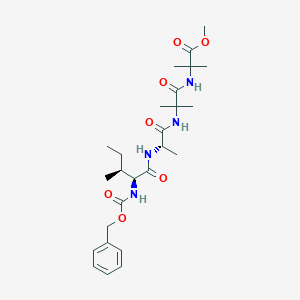

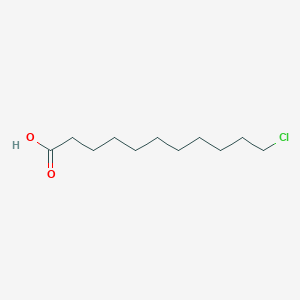

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-(2-Chlorophenyl)-2-hydroxybenzamide relate to its activity?

A2: Research suggests that the position of the chlorine atom on the phenyl ring influences the antibacterial activity of these derivatives. [] Specifically, compounds with the chlorine atom at the ortho position (N-(2-Chlorophenyl)-2-hydroxybenzamide) were found to be more potent than those with the chlorine at the para position (N-(4-Chlorophenyl)-2-hydroxybenzamide). []

Q2: Have any strategies been explored to improve the physicochemical properties of N-(2-Chlorophenyl)-2-hydroxybenzamide derivatives?

A3: Yes, researchers have investigated the formation of inclusion complexes between ethyl esters of N-(2-Chlorophenyl)-2-hydroxybenzamide derivatives and β-cyclodextrin. [] This approach aimed to enhance the water solubility, chemical and physical stability, and drug distribution through biological membranes. []

Q3: Are there any spectroscopic characterizations available for N-(2-Chlorophenyl)-2-hydroxybenzamide and its derivatives?

A4: Researchers have utilized various spectroscopic techniques to characterize these compounds. These include Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to confirm the structure and analyze the properties of synthesized derivatives. Furthermore, UV-Vis spectroscopy was used to characterize the inclusion complexes with β-cyclodextrin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)